3-Phenoxypentane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenoxypentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCTBCQAPKVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384089 | |
| Record name | 3-phenoxypentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31614-00-3 | |
| Record name | 3-phenoxypentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenoxypentane 2,4 Dione
Established Synthetic Pathways to 3-Phenoxypentane-2,4-dione
The synthesis of this compound is primarily achieved through the nucleophilic substitution of a suitable leaving group at the 3-position of the pentane-2,4-dione backbone with a phenoxide ion.
Potassium Carbonate-Mediated Phenoxylation of 3-Chloropentane-2,4-dione (B157559)
A common and effective method for synthesizing 3-substituted pentane-2,4-dione derivatives involves the use of potassium carbonate as a base. orgsyn.orgrsc.org In the synthesis of this compound, this method is applied to facilitate the reaction between phenol (B47542) and 3-chloropentane-2,4-dione. Potassium carbonate is a sufficiently strong base to deprotonate phenol, forming the potassium phenoxide salt in situ. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon at the 3-position of 3-chloropentane-2,4-dione and displacing the chloride ion.
The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the potassium cation while not interfering with the nucleophilicity of the phenoxide. orgsyn.org The use of potassium carbonate is advantageous as it is an inexpensive, readily available, and relatively mild base, which helps to minimize side reactions. researchgate.net The starting material, 3-chloropentane-2,4-dione, can be readily prepared from the chlorination of acetylacetone (B45752) (pentane-2,4-dione) with sulfuryl chloride. unirioja.es
Role of Phenols as Key Starting Materials
Phenols are a critical class of starting materials in organic synthesis, valued for the reactivity of their hydroxyl group and the aromatic ring. oregonstate.eduresearchgate.net In the context of synthesizing this compound, phenol serves as the source of the phenoxy moiety. The acidic nature of the phenolic proton allows for its easy removal by a base to generate the highly nucleophilic phenoxide ion.
The vast diversity of commercially available substituted phenols allows for the synthesis of a wide array of 3-aryloxypentane-2,4-dione derivatives. nih.govmdpi.com This modularity is a significant advantage of this synthetic approach. The electronic properties of substituents on the phenol ring can influence the nucleophilicity of the corresponding phenoxide and, consequently, the reaction rate and yield. Electron-donating groups tend to increase nucleophilicity, while electron-withdrawing groups decrease it. Phenolic compounds are also recognized for their broad range of biological activities, which can impart interesting properties to their derivatives. nih.gov
Comparative Analysis of Related 3-Substituted Pentane-2,4-dione Syntheses (e.g., 3-Phenylpentane-2,4-dione)
The synthesis of 3-substituted pentane-2,4-diones can be achieved through various methods, depending on the nature of the substituent being introduced. unirioja.esunirioja.es A comparison between the synthesis of this compound (an O-arylation) and 3-phenylpentane-2,4-dione (a C-arylation) highlights different synthetic strategies.
While the synthesis of this compound involves the formation of a C-O bond via nucleophilic substitution, the synthesis of 3-phenylpentane-2,4-dione requires the formation of a C-C bond. One reported method for synthesizing 3-phenylpentane-2,4-dione involves the reaction of iodobenzene (B50100) with acetylacetone in the presence of a copper(II) acetate (B1210297) catalyst and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). lookchem.com This represents a transition-metal-catalyzed cross-coupling reaction.
Another approach to 3-phenylpentane-2,4-dione involves using phenylacetone (B166967) as a starting material, which is treated with acetic anhydride (B1165640) and para-toluenesulfonic acid in the presence of boron trifluoride-acetic acid complex. prepchem.com In contrast, the synthesis of 3-alkylpentane-2,4-diones is often more straightforward, typically involving the reaction of an alkyl halide (like methyl iodide) with the enolate of pentane-2,4-dione, generated using a base such as potassium carbonate in a solvent like acetone. orgsyn.org
| Target Compound | Synthetic Method | Key Reagents | Reaction Type |
|---|---|---|---|
| This compound | Potassium Carbonate-Mediated Phenoxylation | 3-Chloropentane-2,4-dione, Phenol, K₂CO₃ | Nucleophilic Substitution (O-Arylation) |
| 3-Phenylpentane-2,4-dione | Copper-Catalyzed Arylation | Acetylacetone, Iodobenzene, Cu(OAc)₂, K₂CO₃ | Cross-Coupling (C-Arylation) lookchem.com |
| 3-Methylpentane-2,4-dione | Alkylation | Pentane-2,4-dione, Methyl Iodide, K₂CO₃ | Nucleophilic Substitution (C-Alkylation) orgsyn.org |
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this goal.
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred. orgsyn.orgresearchgate.net These solvents effectively dissolve the reactants and facilitate the nucleophilic substitution by stabilizing the transition state. The use of methyl isobutyl ketone (MIBK) has also been proposed as an effective solvent that allows for the azeotropic removal of water. researchgate.net
Temperature: The reaction temperature affects the rate of reaction. Generally, heating the reaction mixture can increase the rate of the desired substitution. However, excessively high temperatures might lead to decomposition or the formation of side products. Typical temperatures may range from room temperature to the reflux temperature of the solvent. researchgate.net
Reaction Time: The duration of the reaction needs to be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. mdpi.com
Purity of Reactants: Using high-purity starting materials, particularly drying the potassium carbonate and solvent before use, is essential to prevent unwanted side reactions and improve the yield. orgsyn.org
| Parameter | Options | Considerations |
|---|---|---|
| Solvent | Acetone, DMF, DMSO, MIBK | Polarity, aprotic nature, boiling point, ability to dissolve reactants. orgsyn.orgresearchgate.net |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Strength, solubility, cost. lookchem.com |
| Temperature | Room Temperature to Reflux | Balance between reaction rate and potential for side reactions/decomposition. researchgate.net |
| Reactant Ratio | Varying equivalents of phenol and base | Using a slight excess of the nucleophile or base can drive the reaction to completion. |
Reactivity and Mechanistic Investigations of 3 Phenoxypentane 2,4 Dione
Cyclization Reactions Leading to Heterocyclic Systems
The 1,3-dicarbonyl moiety of 3-Phenoxypentane-2,4-dione is a classic functional group for building five- and six-membered heterocyclic rings. Its reactions with binucleophiles, such as hydrazines, are fundamental in heterocyclic chemistry.
Reaction with Aryl Hydrazides for Pyrazole (B372694) Derivative Synthesis
The reaction of this compound with various aryl hydrazides serves as a direct route to pyrazole derivatives. Specifically, the cyclization yields 3,5-dimethyl-1H-pyrazol-4-ol derivatives. conicet.gov.ar This condensation reaction is a well-established method for synthesizing the pyrazole core, a scaffold of significant interest in medicinal chemistry. nih.govmdpi.com The reaction proceeds by treating the dione (B5365651) with an appropriate aryl hydrazide, often under catalytic conditions to facilitate the cyclocondensation. conicet.gov.ar
A study detailed the synthesis of several 3,5-dimethyl-1H-pyrazol-4-ol derivatives by reacting this compound with different aryl hydrazides. The yields of these reactions varied, with one derivative being obtained in 70% yield, while others were produced in lower yields of around 30%. conicet.gov.ar
Proposed Mechanistic Pathways for Pyrazole Formation, Including Intermediate Elucidation
The formation of a pyrazole ring from a 1,3-diketone and a hydrazine (B178648) is a classic condensation reaction. The generally accepted mechanism, applicable to the reaction of this compound with aryl hydrazides, involves a two-stage process:
Initial Condensation : The reaction begins with the nucleophilic attack of one of the amino groups of the aryl hydrazide on one of the carbonyl carbons of the dione. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
Intramolecular Cyclization and Dehydration : The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step forms a five-membered heterocyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable aromatic pyrazole ring. researchgate.net
The phenoxy group at the 3-position of the pentanedione starting material remains as a substituent on the 4-position of the resulting pyrazole ring, which then tautomerizes to the more stable pyrazol-4-ol form.
Reactions with 1,2-Diaza-1,3-butadienes
The reactivity of this compound extends to cycloaddition reactions with conjugated systems like 1,2-diaza-1,3-butadienes (DBDs), which are valuable reagents for constructing nitrogen-containing heterocycles. researchgate.net These reactions provide a pathway to six-membered pyridazine (B1198779) systems.
Formation of Pyridazine Scaffolds via 1,4-Dihydropyridazine Intermediates
Research has shown that the reaction between 1-aminocarbonyl-1,2-diaza-1,3-butadienes and β-dicarbonyl compounds containing at least two keto functions, such as this compound, directly affords pyridazine products. researchgate.netresearchgate.netresearchgate.netacs.org The general pathway for this type of transformation involves the initial formation of a 1,4-dihydropyridazine intermediate. researchgate.netorganic-chemistry.org This intermediate is typically unstable under the reaction conditions and undergoes subsequent oxidation or elimination to yield the aromatic pyridazine scaffold. researchgate.nettuwien.at This cycloaddition reaction represents an efficient method for synthesizing substituted pyridazines. organic-chemistry.orgorganic-chemistry.org
Influence of Catalytic Systems (e.g., Piperidine, Potassium Carbonate) on Reaction Outcomes
Catalysts play a crucial role in directing the outcomes of reactions involving this compound and its precursors.
Potassium Carbonate (K₂CO₃) : This base is instrumental in the synthesis of the starting material, this compound, itself. It facilitates the nucleophilic substitution reaction between phenols and 3-chloropentane-2,4-dione (B157559), where the phenoxide, generated in situ, displaces the chloride ion. conicet.gov.arresearchgate.net
Piperidine : This secondary amine is employed as a base catalyst in the cyclocondensation reaction of this compound with aryl hydrazides to form pyrazoles. conicet.gov.ar Piperidine facilitates both the initial condensation and the subsequent dehydration steps by activating the carbonyl groups and promoting the proton transfers necessary for water elimination. clockss.org
The choice of catalyst is critical for optimizing reaction efficiency and yield.
| Catalyst | Reaction Type | Role | Reference |
|---|---|---|---|
| Potassium Carbonate | Synthesis of this compound | Base for generating phenoxide from phenol (B47542) for nucleophilic substitution on 3-chloropentane-2,4-dione. | conicet.gov.arresearchgate.net |
| Piperidine | Pyrazole Synthesis | Base catalyst for the cyclocondensation of this compound and aryl hydrazides. | conicet.gov.arclockss.org |
Investigations into Ring Contraction Phenomena Leading to Pyrazoles from Dihydropyridazine (B8628806) Intermediates
In the field of 1,2-diaza-1,3-butadiene chemistry, intriguing rearrangements have been observed. While the reaction with this compound leads to pyridazines, a related reaction involving a different dicarbonyl compound demonstrates a surprising ring contraction. researchgate.netresearchgate.net
Specifically, when 1-alkoxycarbonyl-1,2-diaza-1,3-butadienes react with methyl 2-acetylacetoacetate, the expected 1-alkoxycarbonyl-1,2-dihydropyridazine intermediate undergoes a Favorskii-type rearrangement. This process results in a ring contraction to form 1-alkoxycarbonyl-4,5(4H,5H)-(alkoxycarbonylcyclopropyl)pyrazoles. researchgate.netresearchgate.netresearchgate.net This phenomenon highlights the complex and sometimes unexpected reactivity pathways available to dihydropyridazine intermediates, which are sensitive to the substituents on both the diazabutadiene and the dicarbonyl reaction partner. researchgate.net Although this specific contraction has not been reported for reactions involving this compound, it is a significant mechanistic pathway in the broader context of diazabutadiene reactivity with dicarbonyls.
| Reactant with this compound | Primary Intermediate | Final Product | Reference |
|---|---|---|---|
| Aryl Hydrazides | Hydrazone | 3,5-dimethyl-4-phenoxy-1H-pyrazol-4-ol | conicet.gov.ar |
| 1-Aminocarbonyl-1,2-diaza-1,3-butadienes | 1,4-Dihydropyridazine | Pyridazine derivative | researchgate.netresearchgate.netresearchgate.net |
Other Significant Chemical Transformations and Functionalizations
Condensation Reactions and Their Products
As a 1,3-dicarbonyl compound, this compound possesses an active methylene (B1212753) proton (at the C3 position) that can be readily removed by a base. However, the presence of the phenoxy substituent modifies this reactivity. The primary condensation reactions involving this compound are analogous to the well-established chemistry of acetylacetone (B45752) derivatives, such as the Knoevenagel condensation.
The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed typically by a weak base. wikipedia.orgbhu.ac.in The active methylene group in 3-substituted pentane-2,4-diones can act as the nucleophile in such reactions. For instance, the condensation of various aldehydes with 3-substituted pentane-2,4-diones leads to the formation of α,β-unsaturated ketones. A notable example is the reaction of furfural (B47365) with acetylacetone, which yields 3-(furan-2-ylmethylene)pentane-2,4-dione. sciensage.info By analogy, this compound is expected to react with various aldehydes to furnish the corresponding Knoevenagel products, although specific examples in the literature are scarce.
The general scheme for this reaction involves the deprotonation of the 1,3-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final condensed product. wikipedia.org
Table 1: Representative Knoevenagel Condensation Products with Substituted Pentane-2,4-diones
| Active Methylene Compound | Aldehyde/Ketone | Catalyst | Product |
|---|---|---|---|
| Acetylacetone | Furfural | Sodium Alginate | 3-(Furan-2-ylmethylene)pentane-2,4-dione sciensage.info |
| Thiobarbituric acid | 2-Methoxybenzaldehyde | Piperidine | 5-(2-Methoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione wikipedia.org |
This table illustrates typical Knoevenagel reactions. While direct examples with this compound are not extensively documented, similar reactivity is anticipated.
Role as a 1,3-Dicarbonyl Motif in the Construction of Diverse Heterocyclic Frameworks
The 1,3-dicarbonyl motif is a cornerstone in heterocyclic chemistry, serving as a versatile precursor for a wide array of ring systems through cyclocondensation reactions. This compound follows this pattern, reacting with binucleophilic reagents to construct various heterocyclic frameworks. The two carbonyl groups provide electrophilic sites for reaction with nucleophiles like hydrazines, hydroxylamine (B1172632), and ureas.
A significant and documented application of this compound is in the synthesis of pyridazines. Research has shown that the reaction of this compound with 1-aminocarbonyl-1,2-diaza-1,3-butadienes directly affords pyridazine derivatives. researchgate.netresearchgate.net This transformation highlights the utility of the dione as a three-carbon synthon for building the pyridazine ring. The general mechanism involves a sequence of condensation and cyclization steps, ultimately leading to the stable aromatic heterocyclic system. organic-chemistry.orguminho.pt
Furthermore, the general reactivity of 3-substituted pentane-2,4-diones suggests their utility in synthesizing other important heterocycles. unirioja.es The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classical and highly efficient method for preparing pyrazoles. unirioja.esjetir.org Similarly, reaction with hydroxylamine typically yields isoxazoles. unirioja.esjetir.org These reactions proceed via initial condensation at one carbonyl group, followed by intramolecular cyclization and dehydration. The substituent at the 3-position, in this case, the phenoxy group, becomes a key feature of the final heterocyclic product, influencing its chemical properties and potential applications.
Table 2: Heterocyclic Frameworks from 3-Substituted Pentane-2,4-diones
| 1,3-Dicarbonyl Precursor | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| This compound | 1-Aminocarbonyl-1,2-diaza-1,3-butadienes | Pyridazine | researchgate.netresearchgate.net |
| 3-Substituted pentane-2,4-diones | Hydrazine | Pyrazole | unirioja.es |
| 3-Substituted pentane-2,4-diones | Hydroxylamine | Isoxazole | unirioja.es |
| 3-(Substituted-phenylhydrazono)pentane-2,4-dione | 2,4-Dinitrophenyl hydrazine | Pyrazole | jetir.org |
This table summarizes the synthesis of various heterocycles, including a specific documented reaction for this compound and general reactions applicable to its structural class.
Derivatives and Structure–activity Relationships of 3 Phenoxypentane 2,4 Dione Analogues
Synthesis of Pyrazole (B372694) Derivatives from 3-Phenoxypentane-2,4-dione Precursors
The Knorr pyrazole synthesis, a classical method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, is the primary route for converting this compound into pyrazole analogues. nih.govnih.govorganic-chemistry.org Specifically, 3,5-dimethyl-1H-pyrazol-4-ol derivatives can be synthesized through the cyclization of this compound precursors with various aryl hydrazides. conicet.gov.ar
The reaction is typically carried out in the presence of a catalytic amount of a base, such as piperidine, under inert atmospheric conditions. conicet.gov.ar The process involves the initial reaction of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The phenoxy group at the 3-position of the pentanedione starting material becomes a hydroxyl group at the 4-position of the resulting pyrazole.
Research has shown that the yields of these reactions can be variable. For instance, the cyclization reaction between a this compound precursor and an aryl hydrazide to form a specific 3,5-dimethyl-1H-pyrazol-4-ol derivative resulted in a 70% yield, while other similar derivatives were obtained in significantly lower yields of around 30%. conicet.gov.ar
| Precursor 1 | Precursor 2 | Product | Reported Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Aryl Hydrazide A | 3,5-dimethyl-1H-pyrazol-4-ol Derivative (4a) | 70 | conicet.gov.ar |
| This compound | Aryl Hydrazide B | 3,5-dimethyl-1H-pyrazol-4-ol Derivative (4b) | 30 | conicet.gov.ar |
| This compound | Aryl Hydrazide C | 3,5-dimethyl-1H-pyrazol-4-ol Derivative (4c) | Low (~30) | conicet.gov.ar |
Exploration of Other Heterocyclic Scaffolds Derived from this compound (e.g., Pyridazines)
Beyond pyrazoles, the this compound scaffold can be utilized to synthesize other heterocyclic systems. The formation of pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms, is a notable example. While the most common route to pyridazines involves the condensation of hydrazine with 1,4-dicarbonyl compounds, specific methodologies allow for their synthesis from 1,3-dicarbonyl precursors like this compound. uminho.ptorganic-chemistry.org
One such reported method involves the reaction of this compound with 1-aminocarbonyl-1,2-diaza-1,3-butadienes. researchgate.netmolaid.comresearchgate.netresearchgate.net This reaction proceeds via a [3+3] cycloaddition pathway, where the three-carbon backbone of the dione (B5365651) reacts with the three-atom (C-N-N) fragment of the diazabutadiene to construct the pyridazine (B1198779) ring. This approach provides a direct route to functionalized pyridazines from the 1,3-dicarbonyl starting material, bypassing the need to first convert it to a 1,4-dicarbonyl analogue.
Systematic Structure-Reactivity Relationship Studies of Synthesized Derivatives
The biological activity of heterocyclic compounds is intrinsically linked to their molecular structure. Systematic studies of derivatives synthesized from this compound precursors allow for the elucidation of structure-activity relationships (SAR). For the 3,5-dimethyl-1H-pyrazol-4-ol derivatives discussed in section 4.1, their potential as enzyme inhibitors has been investigated. conicet.gov.ar
These studies revealed key relationships between the nature of the substituents and the inhibitory effects on enzymes like tissue non-specific alkaline phosphatase (h-TNAP). conicet.gov.ar
Effect of Steric Hindrance: Increased steric bulk on the aryl ring attached to the pyrazole core was found to reduce the inhibitory activity against h-TNAP. This suggests that the active site of the enzyme may have spatial constraints, and bulky groups prevent the optimal binding of the inhibitor. conicet.gov.ar
Effect of Electronic Properties: The presence of substituents with weak electronegativity on the aryl ring resulted in comparatively lower inhibitory effects. conicet.gov.ar Similarly, replacing the phenyl ring with a pyridine (B92270) ring, which makes the molecule more electron-deficient, also led to diminished inhibitory capacity compared to certain substituted phenyl analogues. conicet.gov.ar
These findings indicate that both steric and electronic factors play a crucial role in the molecule's ability to interact with its biological target.
| Structural Feature | Observation | Inferred Relationship | Reference |
|---|---|---|---|
| Increased steric hindrance (e.g., bulky groups on aryl ring) | Reduced inhibitory behavior against h-TNAP. | Steric hindrance negatively impacts binding to the enzyme's active site. | conicet.gov.ar |
| Weakly electronegative substituents on aryl ring | Comparatively less inhibitory effect. | Electron-donating or weakly withdrawing character is less favorable for activity. | conicet.gov.ar |
| Presence of a pyridine ring in place of a phenyl ring | Reduced inhibitory effect compared to lead compounds. | The electron-deficient nature of the pyridyl group is detrimental to activity in this series. | conicet.gov.ar |
Design and Synthesis of Advanced Analogues with Tunable Properties
The insights gained from SAR studies provide a foundation for the rational design and synthesis of advanced analogues with fine-tuned properties. The goal is to systematically modify the parent structure to optimize potency, selectivity, and pharmacokinetic profiles. Based on the derivatives of this compound, several design strategies can be envisioned.
One approach is the targeted modification of the substituent on the aryl hydrazide precursor. Based on the SAR findings that bulky and electron-deficient groups reduce activity, new analogues could be designed with small, electron-rich substituents on the phenyl ring to potentially enhance enzyme inhibition. conicet.gov.ar
Another strategy involves bioisosteric replacement. The phenoxy group on the original precursor, which becomes a hydroxyl group on the pyrazole, could be replaced with other hydrogen bond donors or acceptors, such as an amino group or a thiol group, to probe interactions within the target's binding site.
Furthermore, advanced computational methods, such as molecular docking, can be employed. By modeling how the synthesized pyrazole derivatives bind to the enzyme's active site, researchers can identify key interactions. This knowledge can then guide the design of new analogues with functionalities that complement the binding pocket, potentially leading to derivatives with significantly improved and highly specific biological activity.
Spectroscopic and Analytical Characterization Methodologies for 3 Phenoxypentane 2,4 Dione and Its Derivatives
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-Phenoxypentane-2,4-dione is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the dicarbonyl moiety, the phenyl group, and the ether linkage.
A crucial aspect of β-diketones is their existence as a tautomeric equilibrium between the diketo and enol forms. This equilibrium influences the FTIR spectrum, particularly in the carbonyl stretching region.
Keto Form : The diketo tautomer would show a characteristic C=O stretching vibration for acyclic ketones.
Enol Form : The enol tautomer, stabilized by intramolecular hydrogen bonding, exhibits a broad O-H stretching band and a C=O stretching band at a lower frequency due to conjugation.
The phenoxy group introduces vibrations from the aromatic ring and the C-O ether bond. Phenyl alkyl ethers typically show two distinct C–O stretching absorbances. libretexts.orgpressbooks.pub
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3100-2700 | Broad, Weak | O-H stretch (intramolecular H-bond) | Enol |
| ~3050 | Medium-Weak | C-H stretch (sp²) | Aromatic Ring |
| ~2950 | Weak | C-H stretch (sp³) | Methyl (CH₃) |
| ~1725 | Strong | C=O stretch | Diketo Form |
| ~1600 | Strong | C=O stretch (H-bonded) / C=C stretch | Enol Form |
| ~1590, ~1490 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C stretch | Aryl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C). nih.gov
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronegativity of adjacent atoms and the presence of π systems. The keto-enol tautomerism results in distinct signals for each form. nih.gov
Keto Form : Characterized by a single proton on the central carbon (C3), which would appear as a singlet, and two equivalent methyl groups.
Enol Form : The enolic proton gives a characteristic downfield signal, often broad. The methyl groups in this form are inequivalent and may show slightly different chemical shifts. The vinylic proton is absent as the substitution is on the central carbon.
Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 δ range. libretexts.org The protons of the phenyl group will appear in the aromatic region, typically between 6.8 and 7.5 ppm.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |
|---|---|---|---|---|
| ~16.0-17.0 | Singlet (broad) | 1H | Enolic -OH | Enol |
| ~7.30 | Triplet | 2H | H-meta (Phenyl) | Both |
| ~7.00 | Triplet | 1H | H-para (Phenyl) | Both |
| ~6.90 | Doublet | 2H | H-ortho (Phenyl) | Both |
| ~4.80 | Singlet | 1H | C3-H | Keto |
| ~2.20 | Singlet | 6H | 2 x CH₃ | Keto |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.
The carbonyl carbons of the keto form are expected at the downfield end of the spectrum (>200 ppm). libretexts.org In the enol form, the carbonyl carbons are shifted upfield due to conjugation. The carbons of the phenyl ring will resonate in the 115-160 ppm region, with the carbon directly attached to the ether oxygen (ipso-carbon) being the most downfield. Ether carbons typically appear in the 50 to 90 δ range. oregonstate.edu
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Tautomer |
|---|---|---|
| ~202.0 | C2, C4 (C=O) | Keto |
| ~190.0 | C2, C4 (C=O) | Enol |
| ~157.0 | C-ipso (Phenyl) | Both |
| ~129.5 | C-meta (Phenyl) | Both |
| ~122.0 | C-para (Phenyl) | Both |
| ~117.0 | C-ortho (Phenyl) | Both |
| ~100.0 | C3 (=C-O) | Enol |
| ~70.0 | C3 (-CH-) | Keto |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. chemguide.co.uk For this compound (C₁₁H₁₂O₃), the exact molecular weight is 192.0786 g/mol .
The molecular ion peak (M⁺•) is expected at m/z 192. The fragmentation is dictated by the functional groups present. Common fragmentation pathways include:
Alpha-cleavage : Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion [CH₃CO]⁺. libretexts.org
Ether Cleavage : Fission of the C-O bond of the ether can result in fragments corresponding to the phenoxy group or the pentanedione moiety.
Loss of Neutral Molecules : Elimination of stable neutral molecules like carbon monoxide (CO).
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 192 | [M]⁺• (Molecular Ion) | [C₁₁H₁₂O₃]⁺• |
| 149 | [M - COCH₃]⁺ | [C₉H₉O₂]⁺ |
| 99 | [M - C₆H₅O]⁺ | [C₅H₇O₂]⁺ |
| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Chromatographic Techniques: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. thieme.de In the synthesis of 3-substituted pentane-2,4-diones, TLC is an invaluable tool for real-time analysis. unirioja.es
The principle involves spotting the reaction mixture on a plate coated with a stationary phase (commonly silica (B1680970) gel). A mobile phase (eluent) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases.
Stationary Phase : Silica gel (SiO₂), a polar adsorbent, is typically used.
Mobile Phase : A mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is common. The polarity of the eluent is optimized to achieve a good separation of reactants, intermediates, and the final product.
Visualization : As many organic compounds are colorless, visualization is often achieved using a UV lamp (if the compounds are UV-active) or by staining with a developing agent (e.g., potassium permanganate (B83412) or iodine).
Reaction Monitoring : By spotting the reaction mixture at different time intervals alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The progress is judged by the appearance and increasing intensity of the product spot and the disappearance of the reactant spots. The retention factor (Rƒ) value is calculated for each spot to aid in identification.
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the elemental composition (by percentage) of a compound. This technique is crucial for confirming the empirical formula of a newly synthesized substance, thereby verifying its purity and identity. davidson.edu
For this compound, with the molecular formula C₁₁H₁₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and oxygen. webqc.org The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's formula.
Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₂O₃)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 68.79% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.29% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 24.97% |
| Total | | | 192.214 | 100.00% |
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography on Related Compounds)
The definitive determination of a molecule's three-dimensional structure in the solid state is accomplished through single-crystal X-ray diffraction. This powerful analytical method provides precise data on bond lengths, bond angles, and crystal packing, offering unambiguous proof of a compound's constitution and conformation. In the absence of a published crystal structure for this compound, analysis of structurally similar compounds provides a robust framework for predicting its molecular geometry.
A pertinent analogue is 3-phenyl-2,4-pentanedione (B1582117), where a phenyl group is substituted at the central carbon of the pentane-2,4-dione backbone. The replacement of the phenoxy-oxygen with a direct carbon-phenyl bond offers a close comparison for steric and electronic influences on the β-diketone framework.
Crystallographic Data of 3-Phenyl-2,4-pentanedione
The crystal structure of 3-phenyl-2,4-pentanedione has been resolved, revealing key structural parameters. The compound crystallizes in the orthorhombic system, a common crystal lattice for organic molecules. researchgate.net
Interactive Data Table: Crystal Data for 3-Phenyl-2,4-pentanedione
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 19.2961(6) |
| b (Å) | 6.8561(2) |
| c (Å) | 7.5935(2) |
| Z | 4 |
This table summarizes the crystallographic data for 3-phenyl-2,4-pentanedione, a structural analogue of this compound. The data provides insight into the likely packing and unit cell dimensions of similar β-diketones. researchgate.net
Furthermore, the coordination chemistry of these ligands is of significant interest, and X-ray crystallography has been instrumental in characterizing the structures of their metal complexes. The study of such complexes reveals how the substituent at the 3-position influences the coordination geometry around the metal center.
Crystal Structures of Metal Complexes with 3-Phenyl-2,4-pentanedionate
The nickel(II) complex of 3-phenyl-2,4-pentanedione is particularly noteworthy as it has been shown to crystallize in both monomeric and trimeric forms. researchgate.net This polymorphism highlights the conformational flexibility of the ligand and its ability to adopt different coordination modes.
In the monomeric form, [Ni(C₁₁H₁₁O₂)₂], the nickel atom is coordinated to two 3-phenyl-2,4-pentanedionate ligands, likely adopting a square-planar geometry typical for Ni(II) complexes with β-diketonates. researchgate.net The trimeric form, [(C₂₂H₂₂NiO₄)₃], represents a more complex arrangement where the ligands bridge multiple nickel centers. researchgate.net
Interactive Data Table: Crystallographic Data for Nickel(II) bis(3-phenyl-2,4-pentanedionate)
| Parameter | Monomeric Form | Trimeric Form |
| Chemical Formula | C₂₂H₂₂NiO₄ | (C₂₂H₂₂NiO₄)₃ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | Pī |
| a (Å) | 10.2261(5) | 10.5917(7) |
| b (Å) | 6.6439(3) | 12.3092(8) |
| c (Å) | 13.7862(7) | 12.5926(5) |
| α (°) | 90 | 103.937(4) |
| β (°) | 93.677(6) | 96.388(3) |
| γ (°) | 90 | 96.227(5) |
| Z | 2 | 1 |
This table presents the crystallographic data for two polymorphic forms of Nickel(II) bis(3-phenyl-2,4-pentanedionate). These structures are excellent models for understanding the potential coordination behavior of this compound with transition metals. researchgate.net
These crystallographic studies on 3-phenyl-2,4-pentanedione and its nickel complexes provide critical benchmarks. They suggest that this compound likely exists in its enol form in the solid state, stabilized by intramolecular hydrogen bonding. The phenoxy group, being larger and more electron-withdrawing than the phenyl group, would be expected to influence the crystal packing and the electronic properties of the resulting metal complexes, though the fundamental coordination modes are anticipated to be similar.
Coordination Chemistry of 3 Phenoxypentane 2,4 Dione and Its Metal Chelates
Fundamental Ligand Properties of β-Diketones in Coordination Chemistry
β-Diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, are a cornerstone of coordination chemistry. Their utility as ligands stems from their ability to exist in a keto-enol tautomerism. The enol form, through deprotonation, gives rise to a bidentate, monoanionic ligand that forms a stable six-membered chelate ring with metal ions. icm.edu.plmdpi.com This chelation effect significantly enhances the stability of the resulting metal complexes.
The electronic properties of the β-diketonate ligand can be finely tuned by altering the substituents at the central carbon (C3) and the terminal positions. These modifications influence the ligand's acidity, the stability of the metal complex, and the reactivity of the coordinated metal center. For instance, electron-withdrawing groups tend to increase the acidity of the ligand and can affect the kinetic lability of the resulting complexes. iosrjournals.org
In the case of 3-Phenoxypentane-2,4-dione, the phenoxy group at the central carbon atom is expected to influence its steric and electronic properties. The bulky phenoxy group can impose steric constraints that affect the coordination geometry and the number of ligands that can bind to a metal center. Electronically, the phenoxy group can exert inductive and resonance effects, thereby modulating the electron density on the diketonate backbone and, consequently, the properties of its metal complexes.
Key Properties of β-Diketone Ligands:
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is crucial for ligand activity. icm.edu.pl
Chelation: Formation of stable six-membered rings with metal ions. chemrj.org
Tunability: The properties of the ligand and its metal complexes can be modified by changing the substituents. iosrjournals.org
Versatility: They form complexes with most metals in the periodic table. mdpi.com
Synthesis and Characterization of Metal Complexes Incorporating this compound as a Ligand
While specific literature on the synthesis of metal complexes of this compound is scarce, the general methods for preparing metal β-diketonate complexes are well-established. A common approach involves the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. wikipedia.org
For instance, the synthesis of a copper(II) complex of a related ligand, 3-(4-cyanophenyl)pentane-2,4-dione, was achieved by reacting the ligand with copper acetate (B1210297) monohydrate in the presence of triethylamine. This general methodology can be adapted for the synthesis of metal complexes of this compound with various transition metals.
The characterization of these complexes typically involves a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the β-diketonate ligand to the metal ion. The characteristic C=O and C=C stretching frequencies in the IR spectrum of the free ligand are shifted upon complexation. chemrj.org
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing diamagnetic complexes and confirming the structure of the ligand.
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Although no specific data tables for this compound metal complexes are readily available in the literature, the table below provides an example of the kind of characterization data that would be expected, based on analogous compounds.
| Technique | Expected Observations for a Metal Complex of this compound |
| IR Spectroscopy | Shift in ν(C=O) and ν(C=C) bands compared to the free ligand. Appearance of new bands corresponding to M-O bonds. |
| UV-Vis Spectroscopy | d-d transitions in the visible region for transition metal complexes, and ligand-to-metal charge transfer (LMCT) bands. |
| X-ray Crystallography | Determination of coordination number (e.g., 4 or 6) and geometry (e.g., tetrahedral, square planar, or octahedral). |
Structural Analysis of Coordination Compounds and their Geometries
The geometry of metal complexes of β-diketonates is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Common coordination geometries for metal β-diketonates include tetrahedral, square planar, and octahedral. mdpi.comresearchgate.net
For example, Cu(II) complexes of β-diketones often adopt a square planar geometry, while Fe(III) and Cr(III) complexes are typically octahedral. wikipedia.org The bulky phenoxy group in this compound might favor lower coordination numbers or lead to distorted geometries due to steric hindrance.
X-ray crystallographic studies of related 3-substituted β-diketonate complexes have provided valuable insights into their structures. For example, the crystal structure of bis[3-(4-cyanophenyl)pentane-2,4-dionato-κ²O,O]copper(II) reveals a slightly distorted square-planar geometry around the copper atom. It is reasonable to expect that metal complexes of this compound would exhibit similar structural features, with the specific details depending on the metal ion involved.
Catalytic Applications of this compound Metal Complexes
Metal β-diketonate complexes are widely used as catalysts in a variety of organic transformations due to their solubility in organic solvents and their ability to act as Lewis acids. researchgate.net
The principles of green chemistry encourage the use of catalysts that are efficient, selective, and environmentally benign. Metal β-diketonate complexes can contribute to green catalysis in several ways:
Solvent-Free Reactions: Some reactions catalyzed by metal β-diketonates can be carried out under solvent-free conditions, reducing waste and environmental impact. nih.govgoogle.com
High Atom Economy: These catalysts can promote reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product.
Recyclability: While homogeneous catalysts are often difficult to separate from the reaction mixture, efforts are being made to immobilize β-diketonate complexes on solid supports to facilitate their recovery and reuse. rsc.org
While metal complexes of this compound have not been extensively studied as catalysts, the ligand itself has found application in organocatalysis. Organocatalysis utilizes small organic molecules to catalyze chemical reactions. 3-Substituted pentane-2,4-diones, including this compound, have been employed in various organocatalytic transformations. nih.gov
In the realm of transition metal-mediated catalysis, metal complexes of β-diketones are known to catalyze a wide range of reactions, including:
Oxidation Reactions: They can act as catalysts for the oxidation of alcohols and other organic substrates.
Polymerization: Metal β-diketonates are used as initiators for the polymerization of olefins and other monomers. icm.edu.pl
Cross-Coupling Reactions: They can serve as pre-catalysts in important carbon-carbon bond-forming reactions.
The catalytic activity of a metal β-diketonate complex is influenced by the choice of metal and the substituents on the ligand. The phenoxy group in this compound could potentially modulate the catalytic activity of its metal complexes by influencing the Lewis acidity of the metal center and the steric environment around it.
Computational chemistry has become an indispensable tool in the design of new catalysts. Density Functional Theory (DFT) calculations can be used to predict the structures, stabilities, and electronic properties of metal complexes, providing insights into their potential catalytic activity.
For β-diketonate complexes, computational studies can help to:
Understand the effect of different substituents on the ligand's properties.
Model the mechanism of catalytic reactions.
Predict the most promising metal-ligand combinations for a specific application.
Advanced Theoretical and Computational Studies on 3 Phenoxypentane 2,4 Dione and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key parameters that govern a molecule's stability and reactivity.
The reactivity of the ligand can be understood by analyzing its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. semanticscholar.org
Furthermore, DFT allows for the calculation of various quantum chemical descriptors that quantify reactivity. mdpi.comnih.gov These parameters provide a quantitative basis for comparing the chemical behavior of 3-Phenoxypentane-2,4-dione with its derivatives. nih.gov
| Quantum Chemical Descriptor | Description | Relevance to this compound |
|---|---|---|
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Related to HOMO energy. | Indicates the tendency to undergo oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Related to LUMO energy. | Indicates the tendency to undergo reduction. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons towards itself. | Provides insight into charge distribution and bond polarity. mdpi.com |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO gap. | A larger value implies greater stability and lower reactivity. mdpi.com |
| Chemical Softness (S) | The reciprocal of chemical hardness. | A larger value implies higher reactivity. mdpi.com |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. | Quantifies the molecule's capacity to act as an electrophile. mdpi.com |
Computational methods are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For molecules with multiple reactive sites like this compound, theoretical studies can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and final products. researchgate.net This approach can distinguish between different possible pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions involving related conjugated systems. researchgate.netnih.gov
For instance, in reactions with nucleophiles, calculations can model the initial attack, the formation of unstable anionic intermediates, and subsequent rearrangement or decomposition steps. digitellinc.com Theoretical investigations into reactions like [3+2] cycloadditions have shown that such processes are often concerted and asynchronous. researchgate.net By calculating the activation barriers for each potential pathway, researchers can predict the most likely reaction outcome and regioselectivity under specific conditions. researchgate.net These computational insights are vital for designing synthetic routes and understanding the formation of various derivatives. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
To explore the potential of this compound and its derivatives as biologically active agents, molecular modeling techniques are employed to simulate their interaction with specific protein targets. mdpi.com
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.compensoft.net The process involves placing the 3D structure of the ligand (e.g., this compound) into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally. mdpi.com Docking algorithms then sample numerous possible conformations and orientations, scoring them based on binding affinity to identify the most favorable binding mode. pensoft.net
Following docking, Molecular Dynamics (MD) simulations are often performed. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. mdpi.compensoft.net These simulations can assess the stability of the docked pose, revealing how the ligand and protein adjust to each other and confirming that the key interactions are maintained throughout the simulation. nih.govsemanticscholar.org This two-step approach is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
| Step | Description | Tools/Software Examples |
|---|---|---|
| 1. Receptor Preparation | The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site. mdpi.com | Schrödinger, Discovery Studio mdpi.com |
| 2. Ligand Preparation | A 3D model of this compound is built and its energy is minimized to find a stable conformation. | ChemDraw, Avogadro |
| 3. Molecular Docking | The ligand is placed in the receptor's binding pocket, and software calculates the best binding poses based on scoring functions that estimate binding affinity. mdpi.com | PyRx, AutoDock mdpi.com |
| 4. Analysis of Docked Pose | The top-scoring poses are visualized to analyze interactions like hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and protein residues. | Discovery Studio, PyMOL mdpi.com |
| 5. Molecular Dynamics (MD) Simulation | The most promising ligand-protein complex is placed in a simulated physiological environment (water, ions) and the atomic motions are simulated over time (nanoseconds). nih.gov | Desmond, GROMACS mdpi.compensoft.net |
| 6. Trajectory Analysis | The MD trajectory is analyzed for stability (e.g., using RMSD) and to identify persistent molecular interactions. pensoft.net | GROMACS analysis tools |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could predict their efficacy (e.g., as enzyme inhibitors) based on their structural properties. mdpi.com
To build a QSAR model, a dataset of derivatives with experimentally measured activities is required. For each molecule, a set of "descriptors" is calculated. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity. nih.govasianpubs.org Using statistical methods like multiple linear regression or machine learning, an equation is developed that correlates these descriptors with the observed biological activity. asianpubs.org
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments of the molecules to derive steric and electrostatic field descriptors. mdpi.com The resulting models can be visualized as contour maps, highlighting regions where, for example, adding a bulky group or an electronegative atom would likely increase or decrease the biological activity. mdpi.comnih.gov
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule. |
| Topological (2D) | Connectivity Indices, Wiener Index | Atom connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. asianpubs.org |
| Physicochemical | LogP (hydrophobicity), Molar Refractivity (polarizability) | Properties related to partitioning and electronic interactions. asianpubs.org |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. asianpubs.org |
| CoMFA/CoMSIA Fields | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | 3D interaction fields surrounding the molecule. mdpi.com |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry provides a robust framework for predicting the spectroscopic properties of molecules and analyzing their conformational landscape. nih.gov For a flexible molecule like this compound, several different spatial arrangements, or conformers, can exist. Theoretical calculations, often using DFT, can identify these stable conformers and calculate their relative energies. nih.gov
The β-diketone moiety can exist in different tautomeric forms, primarily the keto and enol forms. The enol form is often stabilized by a strong intramolecular hydrogen bond. nih.gov Computational studies on similar molecules have successfully quantified the strength of this hydrogen bond and determined the energetic preference for different enolic conformers. nih.gov
Once the stable conformers are identified, their spectroscopic parameters can be calculated and compared with experimental data. nih.gov Vibrational frequencies corresponding to FT-IR and Raman spectra can be computed to help assign experimental peaks to specific molecular motions. mdpi.comnih.gov Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule and its derivatives. researchgate.net The strong agreement often found between computed and experimental spectra validates the accuracy of the theoretical models. mdpi.comnih.gov
| Spectroscopic Parameter | Computational Method | Information Provided |
|---|---|---|
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) Frequency Calculation | Predicts the position of absorption bands, aiding in the identification of functional groups (e.g., C=O, O-H stretches) and confirming molecular structure. mdpi.comnih.gov |
| NMR Chemical Shifts (¹H, ¹³C) | GIAO (Gauge-Including Atomic Orbital) method with DFT | Predicts the chemical shifts of different nuclei, which is crucial for detailed structural assignment. researchgate.net |
| Rotational Constants | Geometry Optimization (DFT, MP2) | Used to predict microwave spectra, providing highly precise information on the molecule's geometry and moments of inertia. nih.gov |
| Electronic Transitions (UV-Vis) | Time-Dependent DFT (TD-DFT) | Calculates the energies of electronic excitations, corresponding to absorption wavelengths in the UV-Vis spectrum. |
Biological Activities and Mechanistic Insights of 3 Phenoxypentane 2,4 Dione Derivatives
Enzyme Inhibition Profiling
Inhibition of Alkaline Phosphatases (APs), including Tissue Non-Specific Alkaline Phosphatase (h-TNAP) and Intestinal Alkaline Phosphatase (h-IAP)
No data available.
Effects on Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs), such as h-NPP1 and h-NPP3
No data available.
Impact on Nucleoside Triphosphate Diphosphohydrolases (NTPDases), including r-NTPDase1, r-NTPDase2, r-NTPDase3, and r-NTPDase8
No data available.
Investigations into Antitumor Activity
Cytotoxic Effects on Specific Cancer Cell Lines (e.g., MCF-7, K-562, Hela)
No data available.
Elucidation of Molecular Binding Modes and Interactions through In-Silico Studies
No data available.
Implications for Medicinal Chemistry and Rational Drug Design
The structural framework of 3-phenoxypentane-2,4-dione and its derivatives presents a versatile scaffold for medicinal chemists to explore in the pursuit of novel therapeutic agents. The inherent chemical properties of the pentane-2,4-dione moiety, coupled with the diverse substitutions possible on the phenoxy ring, offer a rich landscape for the application of rational drug design principles. By systematically modifying the structure and understanding the resulting impact on biological activity, researchers can optimize these compounds for enhanced potency, selectivity, and pharmacokinetic profiles.
The core strategy in the rational design of this compound derivatives involves a deep understanding of the structure-activity relationships (SAR). This entails identifying which parts of the molecule are crucial for its biological effects and how altering these components can fine-tune its therapeutic properties. Key areas for modification include the phenoxy ring, the pentane-2,4-dione core, and the potential for introducing additional functional groups.
For instance, substitutions on the phenoxy ring can significantly influence the molecule's electronic and steric properties. The addition of electron-withdrawing groups, such as halogens or nitro groups, or electron-donating groups, like methoxy (B1213986) or alkyl chains, can alter the compound's ability to interact with biological targets. These modifications can impact binding affinity, metabolic stability, and even the mechanism of action. A hypothetical SAR study on a series of this compound derivatives might reveal that specific substitution patterns on the phenoxy ring lead to enhanced inhibitory activity against a particular enzyme.
Molecular modeling and computational chemistry are invaluable tools in the rational design process for these derivatives. By simulating the interaction of different analogs with a target protein's binding site, researchers can predict which modifications are most likely to improve efficacy. This in silico approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources. For example, if the target is a specific enzyme, docking studies could reveal key hydrogen bond interactions or hydrophobic pockets that can be exploited through targeted structural modifications of the this compound scaffold.
A prime example of rational drug design within the broader class of pentane-2,4-dione derivatives is the development of a stereopure multi-target antidiabetic agent, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione. researchgate.net In this case, the design rationale included the incorporation of a trifluoromethyl group to leverage its strong electron-withdrawing character and lipophilicity, features known to be beneficial in drug design. researchgate.net Furthermore, the inclusion of a hydroxyl group was intended to enhance interactions with amino acid residues at the target site and to improve antioxidant activity. researchgate.net The resulting compound demonstrated encouraging inhibitory activity against multiple targets relevant to diabetes, including α-glucosidase and α-amylase, with specific IC50 values of 6.28 µM and 4.58 µM, respectively. researchgate.net Molecular docking studies further supported the designed binding mode of this compound within the homology models of the respective enzymes. researchgate.net
The table below illustrates a hypothetical data set from a study on this compound derivatives, showcasing how SAR data could be presented to guide rational drug design.
| Compound | R1 Substitution (Phenoxy Ring) | Enzyme Inhibitory Activity (IC50, µM) | Notes on Design Rationale |
|---|---|---|---|
| 1a | H | 15.2 | Unsubstituted parent compound. |
| 1b | 4-Cl | 8.5 | Electron-withdrawing group to potentially enhance binding. |
| 1c | 4-OCH3 | 12.1 | Electron-donating group to assess electronic effects. |
| 1d | 4-NO2 | 5.3 | Strong electron-withdrawing group, significantly improves activity. |
| 1e | 2,4-diCl | 6.8 | Exploring the effect of multiple substitutions. |
By analyzing such data, medicinal chemists can deduce that electron-withdrawing substituents at the para-position of the phenoxy ring are beneficial for the observed biological activity. This insight would then guide the synthesis of future generations of compounds with potentially even greater potency.
Future Perspectives and Emerging Research Avenues for 3 Phenoxypentane 2,4 Dione
Development of Novel and Efficient Synthetic Strategies
The synthesis of 3-substituted pentane-2,4-diones is a well-established field, yet there remains a continuous drive for methods that offer higher yields, greater purity, and improved safety profiles. For 3-Phenoxypentane-2,4-dione, future research will likely focus on optimizing existing methods and developing new catalytic systems.
Traditional synthesis often involves the C-alkylation of acetylacetone (B45752). A common challenge is controlling C-alkylation versus O-alkylation. Novel strategies could involve phase-transfer catalysis, which has been shown to provide moderate yields for similar compounds. unirioja.es Another promising avenue is the Finkelstein reaction, which converts less reactive chloro derivatives into more reactive iodo derivatives, potentially facilitating a more efficient reaction with a phenoxide source. researchgate.net
Future synthetic developments could focus on metal-catalyzed cross-coupling reactions. For instance, palladium or copper-catalyzed coupling of a phenoxide salt with 3-halopentane-2,4-dione could offer a direct and efficient route to the target molecule. The exploration of different catalysts, ligands, and reaction conditions will be crucial for maximizing efficiency.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Phase-Transfer Catalysis | Moderate yields, operational simplicity. unirioja.es | Optimization of catalyst and solvent systems to improve yield and selectivity. |
| Finkelstein Reaction Precursor | Utilizes cheaper chloro-derivatives. researchgate.net | Streamlining the two-step process for industrial scalability. |
| Metal-Catalyzed Cross-Coupling | High potential for efficiency and selectivity. | Development of specific catalyst-ligand systems for phenoxide coupling. |
| Flow Chemistry | Enhanced safety, precise control, easy scale-up. | Designing a continuous flow reactor setup for the synthesis. |
Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity or Catalytic Performance
The pentane-2,4-dione moiety is a privileged scaffold in medicinal chemistry and catalysis. The introduction of a phenoxy group provides a versatile handle for creating a diverse library of derivatives with potentially enhanced biological activity or catalytic efficiency.
Future research will likely involve the synthesis of derivatives by modifying the phenyl ring of the phenoxy group. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, nitro groups) could systematically tune the electronic properties of the entire molecule. These modifications can have a profound impact on the molecule's ability to interact with biological targets or to coordinate with metal ions in catalytic applications. For example, derivatives of similar dione (B5365651) structures have been investigated for their antitumor, antibacterial, and antifungal properties. rsc.orgnih.govresearchgate.net By creating a library of this compound derivatives, researchers can screen for specific bioactivities.
In catalysis, the β-diketone core is an excellent ligand for forming stable metal complexes. These complexes can act as catalysts in a variety of organic transformations. The phenoxy group can be functionalized to include additional donor atoms, creating multidentate ligands that can enhance the stability and reactivity of the resulting metal complexes.
| Derivative Class | Potential Application | Rationale for Enhancement |
| Substituted Phenyl Ring Derivatives | Medicinal Chemistry (e.g., Antifungal, Antibacterial). nih.govresearchgate.net | Electronic modulation of the phenoxy group can optimize binding to biological targets. |
| Heterocyclic Phenoxy Analogues | Bioactive Compounds. | Replacing the phenyl ring with heterocycles can introduce new biological interaction modes. |
| Functionalized Ligands for Catalysis | Homogeneous Catalysis. | Adding coordinating groups to the phenoxy moiety can create more stable and selective metal catalysts. |
Potential Applications in Materials Science and Advanced Functional Systems
The unique structural and electronic properties of β-diketones make them valuable building blocks in materials science. The rigid phenoxy group combined with the flexible dione core in this compound suggests potential applications in areas such as liquid crystals, polymers, and sensor technology.
Research has shown that 3-substituted pentane-2,4-diones can serve as intermediates for liquid crystals due to the strong dipole moment of the β-diketone group, which helps increase molecular polarizability and favors mesogenic behavior. unirioja.es The phenoxy group in this compound could be further functionalized with long alkyl chains to promote the formation of liquid crystalline phases.
Furthermore, β-diketones are effective metal chelators. This property can be exploited to create functional polymers. For instance, this compound could be incorporated into a polymer matrix, such as PVC, to create sorbents for the selective removal of metal ions from wastewater. researchgate.net The molecule could also be used to develop chemical sensors, where the coordination of a specific metal ion to the dione moiety results in a detectable optical or electronic signal.
Integration with Principles of Green Chemistry for Sustainable Synthesis
Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound must incorporate the principles of green chemistry to develop environmentally benign synthetic protocols. mdpi.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Key areas for green chemistry integration include:
Catalyst Development: Designing highly efficient and recyclable catalysts, such as Brønsted acidic ionic liquids, can minimize waste and avoid the use of toxic heavy metals. nih.gov
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. Solvent-free reactions, where the reactants are mixed without a medium, represent an ideal green approach. nih.gov
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. Visible light-photocatalyzed reactions are an emerging area that often proceeds under mild conditions with high atom economy. rsc.org
Leveraging Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these computational tools can accelerate the discovery and optimization of new derivatives and applications.
Predictive Modeling: ML algorithms can be trained on existing data from other β-diketone compounds to predict the properties of new, unsynthesized this compound derivatives. This includes predicting bioactivity against specific targets, catalytic activity, or material properties like liquid crystal transition temperatures.
De Novo Design: AI can be used to design novel derivatives of this compound with desired properties. Generative models can propose new chemical structures that are optimized for a specific function, such as high binding affinity to a protein or specific catalytic performance.
Reaction Optimization: AI can analyze a vast number of variables (e.g., catalyst, solvent, temperature, concentration) to predict the optimal conditions for synthesizing this compound and its derivatives, saving significant time and resources in the lab.
By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible derivatives and identify the most promising candidates for synthesis and experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 3-Phenoxypentane-2,4-dione to ensure laboratory safety?
- Answer : Handle in a well-ventilated area using protective equipment (gloves, goggles) to avoid inhalation or skin contact. Store in a tightly sealed container away from oxidizing agents, in a cool, dark environment to prevent degradation. Regularly monitor storage conditions to avoid prolonged exposure to moisture or light, which may alter chemical stability .
Q. How can researchers verify the purity of synthesized this compound?
- Answer : Use thin-layer chromatography (TLC) with a polar solvent system (e.g., ethyl acetate/hexane) to assess purity. Confirm structural integrity via H and C NMR spectroscopy, comparing peaks to reference spectra of analogous β-diketones (e.g., 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione) . Quantify impurities using HPLC with UV detection at 254 nm .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
- Answer : Base-catalyzed condensation of 2,4-pentanedione with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) under reflux in ethanol yields the target compound. Optimize reaction time and stoichiometry to minimize byproducts like unreacted diketone or over-alkylated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound tautomers?
- Answer : Perform variable-temperature NMR studies to observe tautomeric equilibria (enol vs. keto forms). Compare experimental data with computational simulations (DFT calculations) to assign peaks accurately. For unresolved discrepancies, use hyphenated techniques like LC-MS or IR spectroscopy to corroborate findings .
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Answer : Employ directing groups (e.g., nitro or methoxy substituents on the phenyl ring) to control electrophilic substitution sites. For asymmetric reactions, use chiral catalysts (e.g., L-proline) to achieve enantioselective modifications. Monitor reaction progress via real-time mass spectrometry .
Q. How can accelerated degradation studies inform the stability profile of this compound under stress conditions?
- Answer : Expose the compound to elevated temperatures (40–60°C), UV light, and varying pH levels. Analyze degradation products using GC-MS or high-resolution mass spectrometry (HRMS). Establish degradation kinetics via Arrhenius modeling to predict shelf-life under standard storage conditions .
Q. What methodologies are suitable for evaluating the biological activity of this compound analogs?
- Answer : Screen for kinase inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. For cytotoxicity, perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Pair experimental data with molecular docking studies (e.g., AutoDock Vina) to correlate activity with structural motifs .
Q. How can researchers address conflicting results in the environmental toxicity of this compound?
- Answer : Conduct comparative ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) under standardized OECD guidelines. Use metabolomics to identify degradation pathways in soil or water. Validate findings through inter-laboratory reproducibility studies and meta-analysis of published datasets .
Methodological Guidance
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate structural assignments .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and toxicity testing .
- Open Science Practices : Share raw spectral data and synthetic protocols via repositories like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
